N-(5-Cyclopropoxy-3-iodopyridin-2-YL)methanesulfonamide
Description
N-(5-Cyclopropoxy-3-iodopyridin-2-YL)methanesulfonamide is a chemical compound with the molecular formula C9H11IN2O3S and a molecular weight of 354.163 g/mol . This compound is notable for its unique structure, which includes a cyclopropoxy group, an iodine atom, and a methanesulfonamide group attached to a pyridine ring. It is used in various scientific research applications due to its reactivity and potential biological activities.
Properties
Molecular Formula |
C9H11IN2O3S |
|---|---|
Molecular Weight |
354.17 g/mol |
IUPAC Name |
N-(5-cyclopropyloxy-3-iodopyridin-2-yl)methanesulfonamide |
InChI |
InChI=1S/C9H11IN2O3S/c1-16(13,14)12-9-8(10)4-7(5-11-9)15-6-2-3-6/h4-6H,2-3H2,1H3,(H,11,12) |
InChI Key |
JFZSTUFCWZXDSL-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=C(C=N1)OC2CC2)I |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(5-Cyclopropoxy-3-iodopyridin-2-YL)methanesulfonamide can be achieved through several synthetic routes. One common method involves the alkynylation of N-(3-iodopyridin-2-yl)sulfonamide under Pd/C–Cu catalysis. This reaction proceeds via a coupling-cyclization sequence in a single-pot, facilitated by the combination of Pd/C–Cu catalysts and 2-aminoethanol as a base . This method allows for the efficient formation of the desired compound with high yield and purity.
Chemical Reactions Analysis
N-(5-Cyclopropoxy-3-iodopyridin-2-YL)methanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be substituted with other groups through reactions such as Suzuki–Miyaura coupling, which involves the use of boron reagents.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Coupling Reactions: The compound can undergo coupling reactions, such as the Pd-mediated alkynylation mentioned earlier, to form complex structures.
Scientific Research Applications
N-(5-Cyclopropoxy-3-iodopyridin-2-YL)methanesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Medicine: Research has explored its potential therapeutic applications, although specific medical uses are still under investigation.
Industry: The compound’s reactivity makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-Cyclopropoxy-3-iodopyridin-2-YL)methanesulfonamide involves its interaction with molecular targets such as sirtuins. The compound can inhibit the activity of these proteins by binding to their active sites, thereby affecting their enzymatic functions . This inhibition can lead to various biological effects, including modulation of metabolic pathways and cellular aging processes.
Comparison with Similar Compounds
N-(5-Cyclopropoxy-3-iodopyridin-2-YL)methanesulfonamide can be compared with other similar compounds, such as:
N-(3-iodopyridin-2-yl)sulfonamide: This compound shares a similar pyridine and sulfonamide structure but lacks the cyclopropoxy group.
N-(5-iodopyridin-2-yl)-3-oxobutanamide: Another related compound with an iodine-substituted pyridine ring, but with different functional groups attached.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and potential biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
